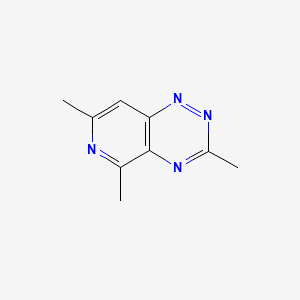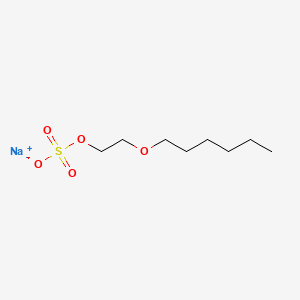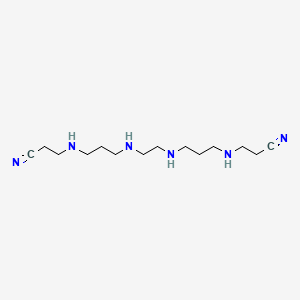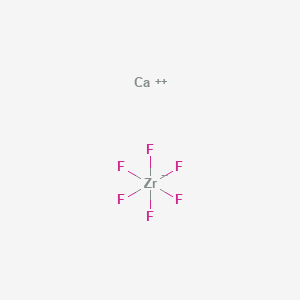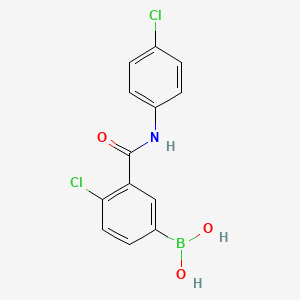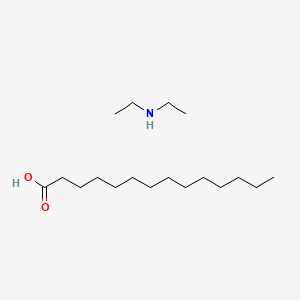
2-Ethylolivetol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylolivetol is an organic compound belonging to the family of resorcinols It is structurally characterized by a benzene ring substituted with two hydroxyl groups and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylolivetol can be synthesized through several methods. One common approach involves the alkylation of olivetol with ethyl halides under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl group is introduced to the olivetol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts can also enhance the reaction rate and yield. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-Ethylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
科学的研究の応用
2-Ethylolivetol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of resorcinols in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Ethylolivetol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups on the benzene ring play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the enzyme’s active site.
類似化合物との比較
Olivetol: A structurally similar compound with a pentyl group instead of an ethyl group.
Resorcinol: Lacks the alkyl substituent but shares the dihydroxybenzene core structure.
Ethylresorcinol: Similar structure but with different alkyl chain length.
Uniqueness: 2-Ethylolivetol is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in synthesis and research.
特性
CAS番号 |
56157-24-5 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-ethyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-5-6-7-10-8-12(14)11(4-2)13(15)9-10/h8-9,14-15H,3-7H2,1-2H3 |
InChIキー |
WQFTYRPNSGKKFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


